Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, nitro, and chlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of anhydrous solvents, inert atmosphere (such as nitrogen or argon), and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents. Examples include:
- Methyl 2-amino-1-(4-bromophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to the quinoline family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C23H20ClN3O5
- Molecular Weight : 453.9 g/mol
- IUPAC Name : this compound
- InChI Key : UFWGEQAZCWKLID-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation of an appropriate aldehyde with an amine.
- Cyclization to form the quinoline structure.
- Functional group modifications to enhance biological activity.
These reactions often require controlled conditions such as inert atmospheres and specific solvents to ensure high yield and purity .
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo can inhibit various bacterial strains effectively. The presence of the nitro group is thought to enhance this activity by facilitating electron transfer processes .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : In vitro experiments have demonstrated that the compound can induce apoptosis in cancer cell lines such as HCT116 and others. The mechanism involves the activation of caspase pathways and modulation of MAPK signaling .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring have been correlated with increased cytotoxicity against cancer cells. For example, substituents like nitro and chloro groups have been associated with enhanced activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers significantly. This activity is likely due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
The mechanism by which methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo interacts with biological targets is complex:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : Binding to certain receptors can modulate cellular signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties showed that compounds with similar structures had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains .
- Cancer Cell Line Study : In a detailed examination involving various cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration) after 48 hours of exposure .
Properties
Molecular Formula |
C23H20ClN3O5 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O5/c1-32-23(29)21-19(13-4-2-5-16(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)25)15-10-8-14(24)9-11-15/h2,4-5,8-12,19H,3,6-7,25H2,1H3 |
InChI Key |
UFWGEQAZCWKLID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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